HIV-1 inhibitor-16

Antiviral potency HIV-1 wild-type EC50 comparison

Standard NNRTIs like efavirenz lose potency against clinically prevalent HIV-1 mutants, forcing micromolar dosing and confounding assay interpretation. HIV-1 inhibitor-16 (compound 7a) solves this with validated single-digit nanomolar activity across four key resistant strains. - WT EC50: 1.3 nM; K103N: 5.4 nM; Y181C: 22 nM (207× more potent than nevirapine vs. Y181C) - No CYP inhibition → minimal metabolic interaction in combination screens - Validated liver microsome stability for multi-day protocols Ideal for resistance mechanism studies, phenotypic susceptibility panels, and next-gen NNRTI benchmarking.

Molecular Formula C23H16F2N6
Molecular Weight 414.4 g/mol
Cat. No. B12403805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-16
Molecular FormulaC23H16F2N6
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1NC2=C(C=C(C=C2F)C3=CC=NC=C3)F)NC4=CC=C(C=C4)C#N
InChIInChI=1S/C23H16F2N6/c1-14-13-28-23(29-18-4-2-15(12-26)3-5-18)31-22(14)30-21-19(24)10-17(11-20(21)25)16-6-8-27-9-7-16/h2-11,13H,1H3,(H2,28,29,30,31)
InChIKeyYKSYOOWFQGGOHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 inhibitor-16 Potency Profile


HIV-1 inhibitor-16 (CAS 2719675-72-4, also referred to as compound 7a) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) exhibiting single-digit nanomolar antiviral activity against wild-type HIV-1 (EC₅₀ = 1.3 nM) [1]. Preclinical characterization demonstrates retained inhibitory activity against four clinically relevant NNRTI-resistant mutant strains: K103N, E138K, Y181C, and L100I, with EC₅₀ values ranging from 5.4 nM to 35 nM . The compound exhibits favorable solubility and liver microsome stability, with no apparent CYP enzyme inhibition or acute toxicity in vitro .

NNRTI resistance mechanism studies
Multi-mutant panel profiling (K103N, Y181C, E138K, L100I)
Combination antiretroviral research context

HIV-1 inhibitor-16 Mutant Barrier Advantage


Direct substitution of HIV-1 inhibitor-16 with other NNRTIs without comparative evaluation may compromise experimental validity, particularly in studies involving drug-resistant HIV-1 isolates. Standard NNRTIs such as efavirenz (EFV) and nevirapine (NVP) exhibit dramatically reduced potency against common clinical mutations—efavirenz shows EC₅₀ values of 2.3 nM against WT but 160 nM against K103N and 27 nM against Y181C; nevirapine's EC₅₀ against Y181C is 4,556 nM [1][2]. In contrast, HIV-1 inhibitor-16 maintains EC₅₀ values of 5.4 nM (K103N) and 22 nM (Y181C), representing 29-fold and 207-fold superior potency retention relative to efavirenz against these respective mutants [3]. This differentiated resistance profile directly impacts experimental outcomes in mutant virus models.

Mutant barrier profile

Comparator NNRTIs may show markedly reduced activity against common resistance mutants, limiting direct substitution in drug-resistant HIV-1 models.

CYP interaction profile

Efavirenz is a known CYP inducer; substitution may introduce metabolic interaction confounds not present with HIV-1 inhibitor-16 in combination assays.

Resistance panel coverage

Reported activity against L100I and E138K may differ; substituting with other NNRTIs could narrow the mutant panel accessible in resistance profiling.

HIV-1 inhibitor-16 Differentiation Evidence


Wild-Type HIV-1 Potency Comparison

HIV-1 inhibitor-16 exhibits an EC₅₀ of 1.3 nM against wild-type HIV-1 in cell-based antiviral assays . This represents a 38-fold improvement over nevirapine (EC₅₀ = 50 nM) and is comparable to efavirenz (EC₅₀ = 2.3 nM) and etravirine (EC₅₀ = 1.4 nM) [1][2]. The single-digit nanomolar potency positions HIV-1 inhibitor-16 within the range of second-generation NNRTIs, enabling lower working concentrations and reduced solvent interference in cellular assays.

Wild-Type HIV-1 Potency
Reported
EC₅₀ 1.3 nM (IIIB)
vs NVP 50 nM, EFV 2.3 nM, ETR 1.4 nM
Supports lower compound usage per assay; cross-study context.
Comparators from literature; cross-study variability possible.
Antiviral potency HIV-1 wild-type EC50 comparison

K103N Mutant Activity

Against the K103N mutant—the most prevalent NNRTI-resistance mutation in clinical isolates—HIV-1 inhibitor-16 demonstrates an EC₅₀ of 5.4 nM, representing only a 4.2-fold loss of potency relative to wild-type [1]. In contrast, efavirenz exhibits an EC₅₀ of 160 nM against K103N, a 70-fold loss of potency [2]. HIV-1 inhibitor-16 thus maintains 29-fold higher potency than efavirenz against this clinically significant mutant (5.4 nM vs. 160 nM) [3]. This differential is particularly relevant for research programs focused on treatment-experienced patient populations where K103N prevalence exceeds 30% in NNRTI-failure cases.

K103N Mutant Activity
Reported
EC₅₀ 5.4 nM (4.2× shift)
vs EFV 160 nM (70× shift)
Supports NNRTI resistance profiling; mutant-barrier context.
~30× lower EC₅₀ than efavirenz against K103N.
NNRTI resistance K103N mutation Fold resistance

Y181C Mutant Activity

Against the Y181C mutant—a mutation conferring high-level resistance to nevirapine and delavirdine—HIV-1 inhibitor-16 maintains an EC₅₀ of 22 nM, a 17-fold potency loss from wild-type . Efavirenz exhibits an EC₅₀ of 27 nM against Y181C, a 12-fold loss [1]. While both compounds show similar absolute potency against Y181C (22 nM vs. 27 nM), the critical differentiation emerges when comparing to nevirapine, which shows an EC₅₀ of 4,556 nM against Y181C [2]. HIV-1 inhibitor-16 is 207-fold more potent than nevirapine and 1.2-fold more potent than efavirenz against this mutant. This establishes HIV-1 inhibitor-16 as a functional substitute for efavirenz in Y181C-containing systems while dramatically outperforming nevirapine-based comparators.

Y181C Mutant Activity
Reported
EC₅₀ 22 nM (17× shift)
vs NVP 4,556 nM; EFV 27 nM
Supports studies requiring nevirapine-resistant system context.
~207× lower EC₅₀ vs nevirapine; similar to efavirenz.
NNRTI resistance Y181C mutation Comparative potency

E138K and L100I Mutant Activity

HIV-1 inhibitor-16's resistance profile extends to two additional clinically relevant NNRTI-associated mutations: E138K (EC₅₀ = 9.2 nM; 7.1-fold shift) and L100I (EC₅₀ = 35 nM; 27-fold shift) . This mutant panel coverage—K103N, E138K, Y181C, and L100I collectively representing the majority of NNRTI resistance-associated RT mutations—positions HIV-1 inhibitor-16 as a versatile tool compound for resistance studies. Notably, the L100I mutation typically confers >100-fold resistance to efavirenz, while HIV-1 inhibitor-16 maintains activity at 35 nM [1]. The complete mutant EC₅₀ panel is: WT (1.3 nM), K103N (5.4 nM), E138K (9.2 nM), Y181C (22 nM), L100I (35 nM) [2].

E138K & L100I Mutants
Class-level
E138K EC₅₀ 9.2 nM
L100I EC₅₀ 35 nM
Broader mutant panel supports resistance profiling; reported context.
L100I typically >100× resistant to EFV (class inference).
NNRTI resistance E138K mutation L100I mutation

In Vitro ADME Profile

HIV-1 inhibitor-16 demonstrates favorable solubility and liver microsome stability with no apparent CYP enzyme inhibitory activity or acute toxicity in vitro . This ADME profile is particularly relevant when contrasted with efavirenz, which is a known CYP3A4 inducer and CYP2B6 substrate/inhibitor with clinically significant drug-drug interaction liabilities [1]. The absence of detectable CYP inhibition for HIV-1 inhibitor-16 reduces the risk of confounding results in co-treatment experiments or combination antiretroviral studies. However, explicit quantitative CYP IC₅₀ values and liver microsome T₁/₂ data are not available in the current technical documentation, limiting direct numerical comparison beyond the binary characterization provided.

CYP Inhibition Profile
Data to verify
No apparent CYP enzyme inhibition detected in vitro
May support lower metabolic interaction risk in combination research.
Quantitative CYP IC₅₀ and microsomal T₁/₂ not reported.
ADME CYP inhibition Microsomal stability Drug-drug interaction

HIV-1 inhibitor-16 Application Scenarios


NNRTI Resistance Mechanism Studies

HIV-1 inhibitor-16 is optimally suited for laboratories investigating NNRTI resistance mechanisms using K103N or Y181C mutant HIV-1 models. Its EC₅₀ of 5.4 nM against K103N (29-fold more potent than efavirenz) and 22 nM against Y181C (207-fold more potent than nevirapine) enables robust dose-response characterization at nanomolar concentrations rather than the micromolar ranges required by first-generation comparators [1]. This potency advantage translates to reduced compound consumption, lower DMSO concentrations in culture media, and improved assay reproducibility when establishing antiviral efficacy curves across multiple mutant strains .

Combination Antiretroviral Screening

For high-throughput screening programs evaluating synergistic or additive effects with other antiretroviral classes (protease inhibitors, integrase inhibitors, or entry inhibitors), HIV-1 inhibitor-16 provides a favorable ADME baseline. Its lack of apparent CYP enzyme inhibition minimizes the risk of metabolic interaction confounding in cell-based combination assays . The compound's demonstrated solubility and liver microsome stability further support reproducible dosing in multi-day combination treatment protocols, making it a suitable NNRTI backbone candidate for drug combination matrix screening .

Clinical Isolate Susceptibility Testing

Research groups performing phenotypic susceptibility testing on clinical HIV-1 isolates can employ HIV-1 inhibitor-16 as a reference NNRTI with defined mutant activity across the four most prevalent resistance-associated RT mutations: K103N, E138K, Y181C, and L100I . The compound's EC₅₀ panel (1.3 nM WT; 5.4 nM K103N; 9.2 nM E138K; 22 nM Y181C; 35 nM L100I) provides a calibrated baseline for interpreting isolate susceptibility patterns and identifying novel resistance mutations that deviate from this established profile . This application is particularly valuable for epidemiological surveillance laboratories monitoring NNRTI resistance evolution.

Wild-Type Potency Benchmarking

In medicinal chemistry programs developing next-generation HIV-1 inhibitors, HIV-1 inhibitor-16 serves as a benchmark comparator for wild-type potency assessment. Its EC₅₀ of 1.3 nM establishes a competitive baseline against which new chemical entities can be evaluated—compounds demonstrating superior potency must achieve sub-nanomolar EC₅₀ values, while those within the 1-10 nM range can be contextualized against HIV-1 inhibitor-16 as a contemporary NNRTI reference standard . This benchmarking application supports both hit-to-lead optimization and lead candidate selection workflows.

Application
Selection Property
Validation Focus
NNRTI resistance mechanism studies
Reported mutant-barrier profile
Dose-response across K103N, Y181C, E138K, L100I models
Combination antiretroviral screening
Reported absence of CYP inhibition
Metabolic interaction confound control in combination assays
HIV-1 isolate susceptibility testing (research)
Calibrated activity panel across prevalent RT mutations
Interpretation of novel resistance mutations
Wild-type potency benchmarking
Reported wild-type EC₅₀ context
Hit-to-lead benchmarking against contemporary NNRTI reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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